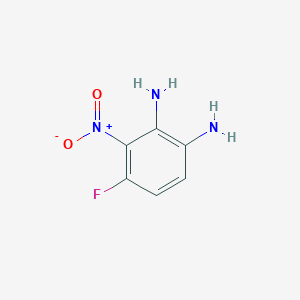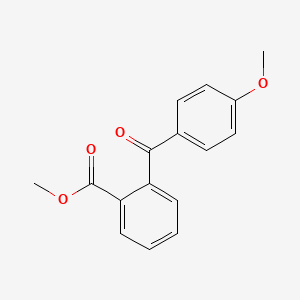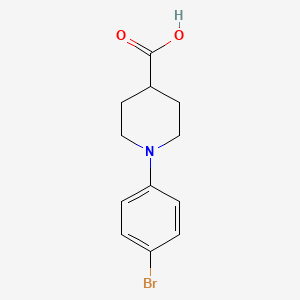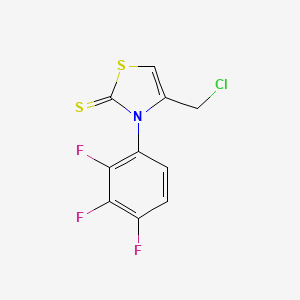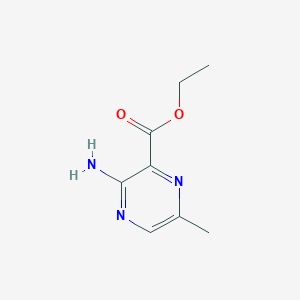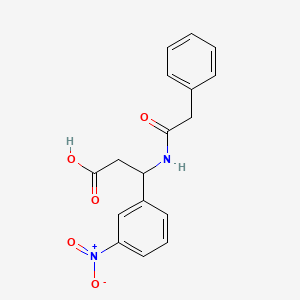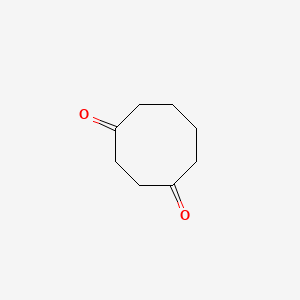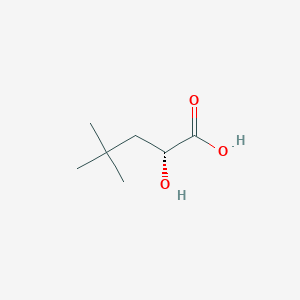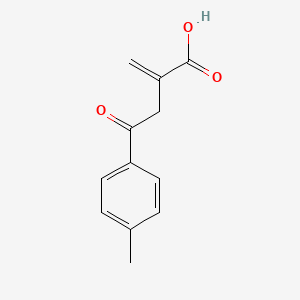![molecular formula C9H10N2 B8789906 [(3-Ethylphenyl)amino]carbonitrile](/img/structure/B8789906.png)
[(3-Ethylphenyl)amino]carbonitrile
概要
説明
[(3-Ethylphenyl)amino]carbonitrile: is an organic compound characterized by the presence of an ethyl group attached to the meta position of a phenyl ring, which is further bonded to a cyanamide group
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of m-Ethylbenzonitrile: One common method involves the nitration of m-ethylbenzonitrile, followed by reduction to obtain m-ethylphenylcyanamide. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and yield.
Catalytic Hydrolysis Amidation: Another method involves the catalytic hydrolysis of m-ethylbenzonitrile followed by amidation. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of m-ethylphenylcyanamide often involves large-scale nitration and reduction processes, utilizing advanced equipment to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: [(3-Ethylphenyl)amino]carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert m-ethylphenylcyanamide to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: [(3-Ethylphenyl)amino]carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities through further functionalization.
Biology and Medicine: In biological research, m-ethylphenylcyanamide is studied for its potential as a building block in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism by which m-ethylphenylcyanamide exerts its effects depends on its specific chemical interactions. In general, the compound can interact with various molecular targets through its cyanamide group, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, leading to desired outcomes in research and industrial applications.
類似化合物との比較
m-Methylphenylcyanamide: Similar structure but with a methyl group instead of an ethyl group.
p-Ethylphenylcyanamide: Similar structure but with the ethyl group in the para position.
m-Ethylphenylisocyanate: Similar structure but with an isocyanate group instead of a cyanamide group.
Uniqueness: [(3-Ethylphenyl)amino]carbonitrile is unique due to the specific positioning of the ethyl group and the cyanamide functional group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
(3-ethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-3-5-9(6-8)11-7-10/h3-6,11H,2H2,1H3 |
InChIキー |
YVJXKCCZOVMOTD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




